4-Formylcinnamic acid

Description

BenchChem offers high-quality 4-Formylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

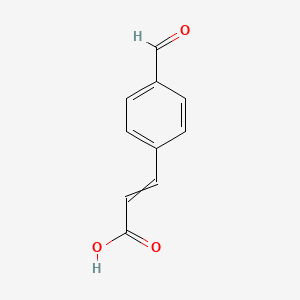

Structure

3D Structure

Properties

IUPAC Name |

3-(4-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUHDMYVURTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292818 | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23359-08-2 | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23359-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Formylcinnamic acid chemical properties and structure

An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Structure, and Applications

Introduction and Core Significance

4-Formylcinnamic acid, systematically named (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by the presence of both a carboxylic acid and an aldehyde functional group.[1] This dual functionality makes it a highly versatile molecular building block. The cinnamic acid backbone, a C6-C3 carbon skeleton, is a common motif in a vast array of natural products, including flavonoids, lignols, and other phenylpropanoids.[2][3] Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The addition of a reactive formyl group at the para-position of the phenyl ring provides a synthetic handle for further molecular elaboration, making 4-formylcinnamic acid a valuable intermediate in the synthesis of complex organic molecules and functional materials.[6]

Physicochemical and Structural Properties

4-Formylcinnamic acid is typically a light yellow to beige crystalline powder.[1] Its structure is characterized by a propenoic acid group attached to a benzene ring which is substituted with a formyl group. The compound predominantly exists as the trans (or E) isomer due to the higher thermodynamic stability of this configuration, which minimizes steric hindrance between the phenyl ring and the carboxylic acid group.[2]

Data Presentation: Key Properties

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [1] |

| CAS Number | 23359-08-2 | |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 250-255 °C (may decompose) | [1] |

| Purity | ≥97.5% (Titration with NaOH) | [1] |

| Isomeric Form | Predominantly trans | [1] |

| SMILES | OC(=O)C=CC1=CC=C(C=O)C=C1 | [1] |

| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [1] |

Structural Elucidation and Stereochemistry

The core structure consists of a planar phenyl ring and a conjugated system formed by the acrylic acid side chain. This extended π-system is responsible for its UV-visible absorption properties. The stereochemistry of the carbon-carbon double bond is crucial, with the trans isomer being the more common and stable form. The cis isomer, known as allocinnamic acid in the parent compound, is generally less stable.[2]

Caption: Molecular structure of (2E)-4-Formylcinnamic acid.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 4-formylcinnamic acid. While specific spectra are instrument-dependent, the expected characteristic signals are predictable based on its functional groups.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 7.5-8.0 ppm range), the vinylic protons of the acrylate group (doublets between 6.5 and 7.8 ppm with a large coupling constant, >15 Hz, confirming the trans configuration), the aldehyde proton (a singlet around 9.9-10.1 ppm), and a broad singlet for the carboxylic acid proton (typically >12 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbonyl carbon (~167-173 ppm), the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (125-140 ppm), and the vinylic carbons (~120-145 ppm).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, and a C=O stretch for the carboxylic acid around 1680 cm⁻¹.[8] The C=C stretching of the alkene appears around 1630 cm⁻¹.[8]

Synthesis Protocol: Knoevenagel-Doebner Condensation

A reliable and common method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[9] This approach offers high yields and stereoselectivity for the trans isomer. The causality behind this choice rests on its operational simplicity and the use of readily available starting materials.

Reaction: Terephthalaldehyde reacts with malonic acid in the presence of a basic catalyst (like pyridine with a piperidine co-catalyst) to form the desired product, which precipitates upon acidification.

Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve terephthalaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-5 volumes).

-

Rationale: Pyridine acts as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the nucleophilic enolate. A slight excess of malonic acid ensures the complete consumption of the aldehyde.

-

-

Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq).

-

Rationale: Piperidine is a stronger base than pyridine and more effectively facilitates the initial condensation and subsequent decarboxylation steps.

-

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Rationale: Heating provides the necessary activation energy for both the condensation and the decarboxylation of the intermediate.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 2M HCl).

-

Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble 4-formylcinnamic acid to precipitate. It also neutralizes the pyridine and piperidine, forming water-soluble salts.

-

-

Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Rationale: Washing removes impurities, and recrystallization yields a product of high purity suitable for subsequent applications.

-

Visualization: Synthesis Workflow

Caption: Knoevenagel-Doebner synthesis workflow for 4-Formylcinnamic acid.

Chemical Reactivity and Applications

The synthetic utility of 4-formylcinnamic acid stems from the orthogonal reactivity of its two functional groups.

-

Aldehyde Group Reactions: The formyl group is an electrophilic center that readily undergoes nucleophilic addition. This allows for transformations such as:

-

Oxidation to a second carboxylic acid group, forming 4-carboxycinnamic acid.

-

Reduction to a hydroxymethyl group.

-

Reductive amination to form various amine derivatives.

-

Wittig reactions to extend the conjugated system.

-

Schiff base formation with primary amines, creating imines that can be used as ligands or in dynamic covalent chemistry.

-

-

Carboxylic Acid Group Reactions: The carboxyl group can be activated and converted into other functional groups, a cornerstone of drug development and materials synthesis.[10]

-

Esterification with alcohols under acidic conditions.

-

Amidation with amines using coupling reagents (e.g., DCC, EDC) to form cinnamamides.[11]

-

Reduction to a primary alcohol.

-

This bifunctionality makes 4-formylcinnamic acid an excellent linker molecule in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers.[3] In drug discovery, it serves as a scaffold for creating hybrid molecules, where the cinnamic acid core may provide a base biological activity that is modulated or targeted by the functionality introduced via the aldehyde group.[6][12]

Visualization: Key Reaction Pathways

Caption: Major derivatization pathways for 4-Formylcinnamic acid.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. 4-Formylcinnamic acid is an irritant.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 4-formylcinnamic acid, equipping researchers and developers with the necessary technical knowledge to leverage its unique chemical properties in their scientific endeavors.

References

-

ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

- Gomes, C. A. R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27310111634.

-

Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

- Salehi, B., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5589.

-

Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

-

FooDB. (2010). Showing Compound cis-Cinnamic acid (FDB012698). Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylcinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Retrieved from [Link]

-

Longchang Chemical. (n.d.). CHLUMICRYL® CHMA / Cyclohexyl methacrylate CAS 101-43-9. Retrieved from [Link]

-

MDPI. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A Green Hunsdiecker Reaction of Cinnamic Acids. Retrieved from [Link]

-

PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans.... Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2022). Application of cinnamic acid in the structural modification of natural products: A review. Retrieved from [Link]

-

YouTube. (2023). formic acid synthesis. Retrieved from [Link]

-

LibreTexts. (n.d.). Chapter 3: Conformation and Stereochemistry. Retrieved from [Link]

-

LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Sdfine. (n.d.). cinnamic acid. Retrieved from [Link]

-

LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

-

The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]

-

SpringerLink. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

Sources

- 1. 4-Formylcinnamic acid, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 12. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to 4-Formylcinnamic Acid: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylcinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and polymers with potential therapeutic or specialized material properties. Understanding the fundamental physicochemical properties of 4-Formylcinnamic acid, particularly its melting point and stability, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the current knowledge on the melting point and stability of 4-Formylcinnamic acid, alongside detailed experimental protocols for its thorough characterization.

Physicochemical Properties of 4-Formylcinnamic Acid

A critical parameter for the identification, purity assessment, and processing of a solid compound is its melting point. For 4-Formylcinnamic acid, a consistent melting point range has been reported across various chemical suppliers.

| Property | Value | Source(s) |

| Melting Point | 250-255 °C | [1] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | |

| CAS Number | 23359-08-2 | [1] |

The relatively high melting point of 4-Formylcinnamic acid is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions involving the aldehyde functionality.

Stability Profile of 4-Formylcinnamic Acid

While specific, in-depth stability data for 4-Formylcinnamic acid is not extensively available in peer-reviewed literature, an understanding of its potential stability can be inferred from the known behavior of cinnamic acid and its derivatives. This section outlines the anticipated stability of 4-Formylcinnamic acid under various stress conditions and provides a framework for its experimental evaluation.

Thermal Stability

Cinnamic acid itself undergoes thermal decomposition at temperatures above its boiling point, with decarboxylation being a primary degradation pathway at elevated temperatures[2]. For substituted cinnamic acids, the nature and position of the substituent can significantly influence thermal stability. The electron-withdrawing nature of the formyl group at the para position of the benzene ring in 4-Formylcinnamic acid may influence its thermal decomposition profile.

Expected Thermal Degradation:

-

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group is a likely primary thermal degradation pathway, leading to the formation of 4-vinylbenzaldehyde.

-

Oxidation: The aldehyde group is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen, which could lead to the formation of terephthalaldehydic acid or further decomposition products.

-

Polymerization: At high temperatures, the vinyl group of the decarboxylated product or the aldehyde group could potentially undergo polymerization reactions.

To experimentally determine the precise thermal stability of 4-Formylcinnamic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

Photostability

Cinnamic acid and its derivatives are known to be susceptible to photodegradation, particularly under UV irradiation[3][4]. The primary photochemical reaction is often a cis-trans isomerization of the double bond. Dimerization to form cyclobutane derivatives (truxillic and truxinic acids) is also a common photodegradation pathway for cinnamic acid in the solid state.

Expected Photodegradation:

-

cis-trans Isomerization: The commercially available 4-Formylcinnamic acid is predominantly the trans isomer. Upon exposure to light, particularly UV radiation, it is expected to isomerize to the cis isomer until a photostationary state is reached.

-

Cycloaddition: [2+2] cycloaddition reactions between adjacent molecules in the crystal lattice could lead to the formation of various cyclobutane dimers.

-

Oxidation: The aldehyde group may be susceptible to photo-oxidation.

A comprehensive photostability study, following ICH Q1B guidelines, is essential to characterize the light sensitivity of 4-Formylcinnamic acid.

Hydrolytic Stability

The ester and amide derivatives of carboxylic acids are generally susceptible to hydrolysis. However, the carboxylic acid group itself is stable to hydrolysis. The stability of 4-Formylcinnamic acid in aqueous solutions will be highly dependent on the pH.

Expected Hydrolytic Stability:

-

pH-Dependent Solubility: The solubility of 4-Formylcinnamic acid is expected to increase with increasing pH due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

-

Stability in Acidic and Neutral Conditions: The molecule is expected to be relatively stable in neutral and acidic aqueous solutions at ambient temperature.

-

Potential for Degradation in Basic Conditions: At high pH, the aldehyde group may be susceptible to reactions such as the Cannizzaro reaction, although this typically requires strong alkaline conditions.

Forced degradation studies under acidic, basic, and neutral conditions are necessary to fully elucidate the hydrolytic stability profile.

Oxidative Stability

The aldehyde functional group in 4-Formylcinnamic acid is a primary site for oxidative degradation.

Expected Oxidative Degradation:

-

Oxidation to Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid group, yielding terephthalic acid. This can be initiated by various oxidizing agents, including atmospheric oxygen over long-term storage, or more aggressively with agents like hydrogen peroxide.

Investigating the oxidative stability using a peroxide solution is a standard component of forced degradation studies.

Experimental Protocols for Stability Assessment

To address the gap in publicly available stability data for 4-Formylcinnamic acid, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point, heat of fusion, and to screen for polymorphism and potential thermal events preceding melting.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Formylcinnamic acid into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The heat of fusion (ΔHfus) can be calculated from the peak area. Any exothermic or endothermic events prior to melting should be investigated as they may indicate a phase transition or decomposition.

Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Formylcinnamic acid into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition and the temperatures of maximum mass loss.

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Methodology:

A stability-indicating HPLC method should first be developed and validated. The following stress conditions should then be applied to solutions of 4-Formylcinnamic acid (e.g., at 1 mg/mL in a suitable solvent system).

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Thermal Stress (Solid State): Store the solid material at 105 °C for 24 hours.

Samples should be analyzed by the stability-indicating HPLC method at appropriate time points to quantify the degradation and identify any degradation products. Mass spectrometry should be used to elucidate the structure of the major degradation products.

Figure 3: Logical workflow for forced degradation studies.

Drug Development Considerations: Compatibility with Excipients

For drug development professionals, understanding the compatibility of 4-Formylcinnamic acid with common pharmaceutical excipients is crucial. The acidic nature of the carboxylic acid group and the reactive aldehyde group are the primary sites for potential interactions.

-

Interactions with Basic Excipients: Basic excipients (e.g., magnesium stearate, sodium bicarbonate) can react with the carboxylic acid to form salts. This may alter the dissolution profile and bioavailability of the active pharmaceutical ingredient (API).

-

Reactions with Amine-Containing Excipients: The aldehyde group can react with primary and secondary amine functionalities present in some excipients (e.g., certain polymers, amino acids) to form Schiff bases (imines). This represents a chemical incompatibility that could lead to the formation of new, uncharacterized entities.

-

Maillard Reaction: If formulated with reducing sugars (e.g., lactose) and under conditions of heat and moisture, the aldehyde group could potentially participate in Maillard-type reactions.

Binary mixtures of 4-Formylcinnamic acid with selected excipients should be prepared and stored under accelerated stability conditions (e.g., 40 °C/75% RH). These mixtures should be analyzed periodically by techniques such as DSC, TGA, and HPLC to detect any physical or chemical incompatibilities.

Conclusion

4-Formylcinnamic acid is a valuable chemical intermediate with a well-defined melting point in the range of 250-255 °C. While a comprehensive, publicly available stability profile is currently lacking, its chemical structure suggests potential degradation pathways including decarboxylation, oxidation, and photodegradation. This technical guide provides a framework for researchers and drug development professionals to thoroughly characterize the stability of 4-Formylcinnamic acid through a systematic approach using modern analytical techniques. The detailed experimental protocols for DSC, TGA, and forced degradation studies outlined herein will enable the generation of robust data essential for its confident application in synthesis, formulation, and materials science. The insights into potential excipient incompatibilities further guide the formulation development process, ensuring the stability and quality of the final product.

References

-

Ugazio, E., Carlotti, M. E., Sapino, S., Trotta, M., Vione, D., & Minero, C. (2008). Photodegradation of Cinnamic Acid in Different Media. Journal of Dispersion Science and Technology, 29(5), 641-652. [Link]

-

Sribala, G., et al. (2020). On the primary thermal decomposition pathways of hydroxycinnamic acids. ResearchGate. [Link]

-

Currell, D. L., & Addo, J. K. (1984). Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-Formylcinnamic Acid: A Versatile Bifunctional Molecule for Advanced Applications

Abstract: 4-Formylcinnamic acid (4-FCA) is a prominent example of a bifunctional organic molecule, possessing both a reactive aldehyde and a carboxylic acid group. This unique structural arrangement allows for orthogonal chemical modifications, establishing 4-FCA as a highly versatile building block in several advanced scientific fields. This guide provides an in-depth exploration of the core chemical principles of 4-FCA, its synthesis, and its practical application as a heterobifunctional linker in antibody-drug conjugates (ADCs) and as a functionalized strut in the synthesis of metal-organic frameworks (MOFs). We will delve into detailed experimental protocols and the underlying rationale for their design, offering researchers and drug development professionals a comprehensive resource for leveraging the capabilities of this powerful molecule.

The Power of Bifunctionality: An Introduction to 4-Formylcinnamic Acid

In the realm of molecular design, bifunctional molecules are indispensable tools that serve as bridges, connecting distinct chemical entities to create complex, functional systems. 4-Formylcinnamic acid stands out due to the differential reactivity of its two functional groups: a carboxylic acid and an aldehyde, positioned at opposite ends of a rigid phenylpropenoic backbone.

The carboxylic acid offers a robust handle for forming stable amide or ester bonds, or for coordinating with metal ions.[1][2] In contrast, the aromatic aldehyde provides a site for a different set of chemical transformations, most notably the formation of imines, oximes, or acid-labile hydrazones.[3] This orthogonal reactivity is the cornerstone of its utility, allowing for sequential, controlled chemical reactions where one group can be modified while the other remains protected or unreactive, and vice-versa.

Caption: Figure 1: Structure of 4-Formylcinnamic Acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is critical for its successful application. The physical and spectroscopic data for 4-FCA are summarized below.

Table 1: Physicochemical Properties of 4-Formylcinnamic Acid

| Property | Value | Source |

| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [4] |

| CAS Number | 23359-08-2 | [4] |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Light yellow to beige crystalline powder | [4] |

| Melting Point | 250-255 °C | [4] |

Table 2: Key Spectroscopic Data for 4-Formylcinnamic Acid

| Spectroscopy | Key Features & Approximate Values | Rationale |

| FT-IR (cm⁻¹) | ~2500–3300 (broad), ~1700 (sharp, C=O aldehyde), ~1685 (sharp, C=O acid), ~1630 (C=C alkene) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[5] The two distinct C=O stretches for the aldehyde and conjugated acid are key identifiers. The C=C stretch confirms the alkene backbone.[5] |

| ¹H NMR (DMSO-d₆, ppm) | ~12.5 (s, 1H, -COOH), ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.6 (d, 1H, vinyl), ~6.7 (d, 1H, vinyl) | The downfield shifts of the carboxylic acid and aldehyde protons are highly characteristic. Aromatic and vinyl protons appear in their expected regions, with splitting patterns confirming their connectivity. |

| ¹³C NMR (DMSO-d₆, ppm) | ~192 (-CHO), ~167 (-COOH), ~143-121 (Aromatic & Vinyl C's) | The chemical shifts of the two carbonyl carbons are distinct and confirm the presence of both aldehyde and carboxylic acid functionalities.[6] |

| UV-Vis (in Methanol) | λmax ≈ 280-300 nm | This strong absorption is due to the π → π* transition of the extended conjugated system encompassing the phenyl ring, the alkene, and the carbonyl groups. |

The Chemistry of a Dual-Reactivity System

The utility of 4-FCA hinges on the differential electrophilicity of its two carbonyl carbons. The aldehyde carbonyl is significantly more reactive towards nucleophiles than the carboxylic acid carbonyl.[7] This is because the lone pair of electrons on the hydroxyl group of the carboxylic acid participates in resonance, delocalizing the partial positive charge on the carbonyl carbon and making it a weaker electrophile.[1][7] This reactivity difference allows for selective chemical transformations.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 176590010 [thermofisher.com]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. quora.com [quora.com]

Methodological & Application

Application Note: Selective Synthesis of 4-Formylcinnamic Acid via Perkin Reaction

Abstract & Strategic Overview

4-Formylcinnamic acid (4-FCA) is a critical bifunctional building block, possessing both an aldehyde and a carboxylic acid moiety linked by a conjugated vinyl system. It serves as a vital ligand in the construction of Metal-Organic Frameworks (MOFs), a precursor for photo-responsive polymers, and an intermediate in pharmaceutical synthesis.

The synthesis of 4-FCA from terephthalaldehyde presents a classic challenge in organic synthesis: selectivity . Terephthalaldehyde contains two identical aldehyde groups. Standard conditions often lead to the "double" Perkin reaction, yielding 1,4-phenylenediacrylic acid.

This Application Note details a high-fidelity Perkin protocol designed to maximize the yield of the mono-condensation product (4-FCA) while suppressing the formation of the di-acid side product. The strategy relies on kinetic control via stoichiometry and a rigorous solubility-based purification workflow .

Mechanistic Insight & Reaction Design

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2]

The Selectivity Challenge

The reaction proceeds through the formation of a mixed anhydride enolate, which attacks the aldehyde carbonyl.

-

Path A (Desired): Reaction at one aldehyde site

4-Formylcinnamic acid. -

Path B (Undesired): Reaction at both sites

1,4-Phenylenediacrylic acid.

To favor Path A, we employ a statistical bias strategy : maintaining a high concentration of unreacted terephthalaldehyde relative to the active anhydride species ensures that the anhydride is more likely to encounter a fresh starting molecule than a mono-substituted product.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the competition between mono-functionalization (Path A) and double condensation (Path B).

Experimental Protocol

Reagents & Equipment

| Component | Role | Grade/Notes |

| Terephthalaldehyde | Substrate | 98%+ Purity. Use in Excess (3.0 equiv) |

| Acetic Anhydride | Reagent/Solvent | Reagent Grade, freshly opened (moisture sensitive) |

| Potassium Acetate (KOAc) | Base Catalyst | Fused/Anhydrous (Crucial for yield) |

| Sodium Carbonate (Na₂CO₃) | Workup Base | 10% Aqueous Solution |

| Hydrochloric Acid (HCl) | Acidification | 6M Solution |

| Equipment | Setup | 3-Neck Flask, Reflux Condenser, Steam Distillation Setup |

Step-by-Step Procedure

Phase 1: The Perkin Condensation

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a thermometer.

-

Charging: Add Terephthalaldehyde (40.2 g, 300 mmol) , Potassium Acetate (9.8 g, 100 mmol) , and Acetic Anhydride (20 mL, ~210 mmol) .

-

Note: The stoichiometry here is roughly 3:1 (Aldehyde:Anhydride) relative to the theoretical requirement for mono-substitution. This excess is vital.

-

-

Reaction: Heat the mixture in an oil bath to 140–150°C with vigorous stirring.

-

Observation: The mixture will melt into a brownish oil. Maintain reflux for 4–6 hours .

-

Control: Do not exceed 160°C to minimize tar/polymerization.

-

Phase 2: Workup & Isolation

-

Steam Distillation (Removal of Excess Aldehyde):

-

Allow the reaction mixture to cool to ~100°C.

-

Add 200 mL of water.

-

Perform a steam distillation.[3][4] The unreacted terephthalaldehyde will distill over (it is volatile with steam). Continue until the distillate is clear and no longer deposits white solid.

-

Recovery: The recovered terephthalaldehyde can be dried and reused.

-

-

Basification:

-

The residue in the flask (containing the product and tars) may be solid or oily.

-

Add 10% Na₂CO₃ solution until the pH is basic (pH > 9).

-

Boil gently for 15 minutes. This ensures:

-

Hydrolysis of any remaining mixed anhydrides.

-

Dissolution of the 4-FCA and Di-acid as their sodium salts.

-

-

-

Filtration:

-

Add activated charcoal (2 g) to the hot basic solution (optional, for decolorization).

-

Filter the hot solution through a Celite pad to remove insoluble tars and polymerization byproducts.

-

-

Acidification & Precipitation:

-

Cool the clear filtrate to room temperature.

-

Slowly add 6M HCl with stirring until pH ~2.

-

A white-to-pale-yellow precipitate forms. This is the Crude Product Mixture (Mono-acid + Di-acid).

-

Phase 3: Purification (The Separation Logic)

The crude solid contains both 4-Formylcinnamic acid and traces of 1,4-Phenylenediacrylic acid.

-

Method A: Fractional Recrystallization (Standard)

-

Dissolve the crude solid in boiling Ethanol/Water (3:1) or Glacial Acetic Acid .

-

The di-acid is significantly less soluble. Filter the hot solution if any solid remains undissolved (this is likely the di-acid).

-

Cool the filtrate to 4°C. 4-Formylcinnamic acid crystallizes as pale yellow needles.

-

Yield: Expect 50-60% based on Acetic Anhydride limiting reagent.

-

-

Method B: Bisulfite Purification (High Purity)

-

Dissolve the crude solid in saturated Sodium Bisulfite (NaHSO₃) solution.

-

Mechanism: The aldehyde group of 4-FCA forms a water-soluble bisulfite adduct. The di-acid (no aldehyde) remains insoluble.

-

Filter off the insoluble di-acid.[5]

-

Treat the filtrate with acid (HCl) and heat gently to reverse the adduct and precipitate pure 4-FCA.

-

Purification Workflow Diagram

Figure 2: Decision tree for the isolation and purification of 4-Formylcinnamic acid.

Characterization & Validation

To validate the synthesis, compare your product against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow powder/needles | Darker color indicates oxidation or tar. |

| Melting Point | 248–250°C | Sharp MP indicates high purity. |

| IR Spectroscopy | 1680 cm⁻¹ (Acid C=O)1695 cm⁻¹ (Aldehyde C=O)1625 cm⁻¹ (C=C) | Distinct dual carbonyl peaks are diagnostic. |

| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 1H, -CHO)δ 7.6-8.0 (m, 4H, Ar-H)δ 7.6 (d, 1H, Vinyl)δ 6.6 (d, 1H, Vinyl) | Confirm integration ratio of Aldehyde:Vinyl is 1:1. |

| Solubility | Soluble in DMSO, DMF, dilute Base.Sparingly soluble in Water. |

References

-

Classic Perkin Methodology: Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, Vol 1. Wiley & Sons.

-

Stoichiometry & Selectivity: Organic Syntheses, Coll. Vol. 3, p. 786 (1955); Vol. 28, p. 91 (1948). (Adapted from general benzaldehyde protocols for selectivity logic).

-

Purification of Cinnamic Derivatives: "Separation of 1,4-Benzenedicarboxylic acid and derivatives." ResearchGate Data.

-

Aldehyde Protection/Purification: "Bisulfite Addition Compounds." Comprehensive Organic Functional Group Transformations.

Scientist's Note on Safety & Optimization

-

Anhydrous Conditions: The presence of water destroys acetic anhydride, stopping the reaction. Ensure KOAc is freshly fused (melted to remove water) before use.

-

Scale-Up: On scales >100g, mechanical stirring is mandatory as the reaction mixture becomes very viscous before melting.

-

Alternative: If Perkin yields remain low (<40%), consider the Knoevenagel condensation (Malonic acid + Pyridine). It is milder (90°C) and often more selective for mono-substitution, though the Perkin reaction remains the robust industrial standard for thermal stability.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. WO2002048086A1 - Method for producing cinnamic acid esters - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-Formylcinnamic acid as a linker in Metal-Organic Frameworks (MOFs)

This application note details the strategic utilization of 4-Formylcinnamic Acid (4-FCA) in Metal-Organic Framework (MOF) research. Unlike standard dicarboxylic acid linkers (e.g., terephthalic acid), 4-FCA is a heterobifunctional building block containing both a carboxylate (coordination site) and an aldehyde (reactive handle).

This unique structure dictates its two primary applications:

-

Post-Synthetic Modification (PSM) Reagent: Functionalizing amino-tagged MOFs (e.g., UiO-66-NH₂, IRMOF-3) to introduce cinnamic acid moieties (photocrosslinking, antioxidant properties).

-

Precursor for Extended Linkers: Synthesizing symmetrical azine- or imine-based dicarboxylate linkers for de novo MOF construction.

Abstract

4-Formylcinnamic acid (4-FCA) serves as a versatile hetero-functional ligand in reticular chemistry. Its conjugated system and reactive aldehyde group allow for the introduction of photoluminescent, photocrosslinkable, and bioactive functionalities into porous frameworks. This guide provides validated protocols for using 4-FCA as a Post-Synthetic Modification (PSM) agent for amino-MOFs and as a precursor for constructing extended azine-linked frameworks.

Part 1: Strategic Utility & Mechanism

1.1 The Bifunctional Advantage

Standard MOF linkers are typically symmetrical (e.g., benzene-1,4-dicarboxylic acid). 4-FCA breaks this symmetry, offering:

-

The Carboxylate Terminus: Anchors to metal clusters (SBUs) or acts as a modulator.

-

The Aldehyde Terminus: Enables Schiff-base condensation (reversible covalent chemistry) with amines.

-

The Vinylene Group (-CH=CH-): Provides a site for [2+2] photocycloaddition, allowing for light-induced structural locking or sensing.

1.2 Reaction Pathways

The following diagram illustrates the two primary workflows for utilizing 4-FCA.

Figure 1: Strategic pathways for 4-FCA utilization. Route A modifies existing MOFs; Route B builds new MOFs.

Part 2: Experimental Protocols

Protocol A: Post-Synthetic Modification of UiO-66-NH₂

Objective: Covalent attachment of 4-FCA to the pore walls of UiO-66-NH₂ via imine formation. This imparts the MOF with pH-responsive or photocrosslinkable properties.

Materials:

-

Parent MOF: UiO-66-NH₂ (Zr₆O₄(OH)₄(BDC-NH₂)₆) - Activated (solvent-free).

-

Reagent: 4-Formylcinnamic acid (4-FCA).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) - Anhydrous preferred.

-

Catalyst: Acetic acid (glacial) or Sc(OTf)₃ (optional, for faster kinetics).

Step-by-Step Methodology:

-

Activation:

-

Heat 100 mg of UiO-66-NH₂ at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove guest solvent molecules from the pores.

-

-

Reactant Preparation:

-

Dissolve 176 mg (1.0 mmol, ~3-fold excess relative to -NH₂ sites) of 4-FCA in 20 mL of anhydrous Methanol.

-

Note: 4-FCA has limited solubility; mild heating (40°C) or sonication may be required.

-

-

PSM Reaction:

-

Suspend the activated MOF powder in the 4-FCA solution.

-

Add 50 µL of glacial acetic acid (catalyst).

-

Incubate at 60°C for 24 hours without stirring (to prevent crystal grinding) or with very slow agitation.

-

Tip: Use a screw-capped vial to prevent solvent evaporation.

-

-

Washing (Critical):

-

Centrifuge the solid and decant the supernatant.

-

Wash with fresh Methanol (3 x 20 mL) via Soxhlet extraction or repeated centrifugation/redispersion cycles (24 hours total) to remove unreacted 4-FCA trapped in the pores.

-

Validation: Check the wash solvent via UV-Vis; 4-FCA absorbs strongly at ~280-300 nm. Wash until no absorbance is detected.

-

-

Drying:

-

Dry the product (UiO-66-N=CH-Cinnamate) at 80°C under vacuum.

-

Characterization Checklist:

-

PXRD: Confirm crystallinity is retained (peaks should match UiO-66 parent).

-

FTIR: Look for the appearance of C=N stretch (~1620 cm⁻¹) and reduction of the N-H doublet (~3300-3500 cm⁻¹).

-

¹H NMR (Digestion): Digest 5 mg of MOF in 500 µL DMSO-d₆ + 10 µL HF (48%). Analyze the ratio of the imine proton signal (~8.5 ppm) to the MOF linker protons to calculate conversion yield (typically 20-60% depending on steric hindrance).

Protocol B: Synthesis of Azine-Linked MOFs

Objective: Use 4-FCA to synthesize a symmetrical dicarboxylic acid linker, then build a MOF. This creates a framework with an extended conjugated system, ideal for luminescence.

Step 1: Linker Synthesis (4,4'-(1,2-hydrazinediylidene)bis-cinnamic acid)

-

Dissolve 4-FCA (2.0 g, 11.3 mmol) in Ethanol (50 mL).

-

Add Hydrazine hydrate (0.28 g, 5.6 mmol) dropwise.

-

Reflux at 80°C for 6 hours. A yellow/orange precipitate will form immediately.

-

Filter, wash with cold ethanol, and dry.

Step 2: MOF Synthesis (Zn-Azine-MOF)

-

Precursor Solution: Dissolve the Azine Linker (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in DMF/Ethanol (10 mL, 3:1 v/v).

-

Solvothermal Reaction: Seal in a Teflon-lined autoclave and heat at 100°C for 48 hours .

-

Workup: Collect yellow block crystals by filtration. Wash with DMF.

Part 3: Data Interpretation & Troubleshooting

3.1 Quantitative Analysis (Digestion NMR)

When validating the PSM (Protocol A), digestion NMR is the gold standard.

| Chemical Shift (δ) | Assignment | Interpretation |

| ~10.0 ppm | Aldehyde (-CHO) | Indicates unreacted, trapped 4-FCA (Wash more). |

| ~8.5 ppm | Imine (-CH=N-) | Success. Covalent attachment to the MOF. |

| ~7.8 ppm | Terephthalate (Ar-H) | Internal standard (MOF backbone). |

| 6.5 - 7.5 ppm | Vinyl (-CH=CH-) | Confirms presence of cinnamic moiety. |

3.2 Common Pitfalls

-

Pore Blocking: 4-FCA is a relatively bulky molecule. If the MOF pore window is small (<6 Å), the reagent cannot enter.

-

Solution: Use large-pore MOFs like UiO-67 , MIL-101(Cr) , or NU-1000 .

-

-

Hydrolysis: The imine bond formed in Protocol A is reversible and hydrolytically unstable in acidic water.

-

Stabilization: To make the modification permanent, reduce the imine to an amine using NaCNBH₃ (Sodium cyanoborohydride) in Methanol after Step 3.

-

References

-

Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. Link

-

Kandiah, M., et al. (2010). Post-synthetic modification of tagged MOFs. Chemical Reviews, 112(2), 1055-1081. Link

-

Burrows, A. D. (2011). Post-synthetic modification of metal–organic frameworks.[4][5][6] CrystEngComm, 13, 3623-3642. Link

-

Deng, H., et al. (2012). Large-pore apertures in a series of metal-organic frameworks.[5] Science, 336(6084), 1018-1023. Link

Sources

- 1. 4-Formylcinnamic acid, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 2. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 3. PubChemLite - P-formylcinnamic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistryviews.org [chemistryviews.org]

High-Fidelity Esterification of 4-Formylcinnamic Acid: Chemoselective Protocols for Aldehyde Preservation

[1]

Executive Summary

4-Formylcinnamic acid (4-FCA) is a critical bifunctional building block in the synthesis of optoelectronic materials and cinnamate-based pharmacophores.[1] Its structure presents a classic chemoselectivity challenge: the molecule contains an oxidizable/labile aldehyde (-CHO) and a nucleophilic carboxylic acid (-COOH).[1]

Standard esterification protocols (e.g., Fischer esterification) often utilize acidic conditions that can inadvertently convert the aldehyde into a dimethyl acetal or promote acid-catalyzed aldol condensation. This guide outlines two distinct, self-validating protocols designed to maximize yield while preserving the aldehyde functionality.

-

Protocol A (Nucleophilic Substitution): A base-promoted alkylation using Potassium Carbonate (

) and Methyl Iodide ( -

Protocol B (Fischer-Speier): A scalable, acid-catalyzed method optimized with a specific hydrolysis workup to revert any transient acetals formed during the reaction.[1]

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Paradox

In methanolic acid (Protocol B), the aldehyde exists in equilibrium with its dimethyl acetal:

Quantitative Properties of Target: Methyl 4-Formylcinnamate

| Property | Value | Notes |

| Formula | Methyl ester of 4-FCA | |

| MW | 190.20 g/mol | |

| Melting Point | 86–91 °C | Crystalline solid |

| Solubility | Soluble: | |

| Appearance | White to pale yellow needles | |

| Key NMR Signal | Aldehyde proton (Diagnostic) | |

| Key NMR Signal | Methyl ester singlet |

Experimental Workflows

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and workflow for both protocols.

Caption: Dual-pathway workflow for the esterification of 4-formylcinnamic acid. Protocol A prioritizes chemoselectivity; Protocol B prioritizes scalability.

Protocol A: Base-Promoted Alkylation (High Purity)

Best for: Small to medium scale (<10g), acid-sensitive substrates, high-purity requirements.[1]

Materials

-

4-Formylcinnamic acid (1.0 eq)[1]

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Methyl Iodide (

) or Dimethyl Sulfate (1.5 eq) -

N,N-Dimethylformamide (DMF), anhydrous[1]

-

Ethyl Acetate (for extraction if precipitation fails)

Step-by-Step Methodology

-

Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Formylcinnamic acid (10 mmol, 1.76 g) in DMF (20 mL) . The solution should be clear to slightly yellow.

-

Deprotonation: Add

(25 mmol, 3.45 g) in a single portion. Stir at room temperature for 15 minutes. The mixture will become a suspension as the carboxylate salt forms. -

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (15 mmol, 0.94 mL) over 5 minutes.

-

Safety Note: Methyl iodide is a potent alkylating agent. Use a fume hood and proper PPE.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting acid (

) should disappear, replaced by the ester (

-

-

Quench & Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

Result: The product is hydrophobic and should precipitate immediately as a white solid.

-

-

Purification: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 40°C overnight.

-

Yield Expectations: 90–98%.

-

Protocol B: Acid-Catalyzed Methanolysis (Scalable)

Best for: Large scale (>10g), cost-efficiency.[1]

Materials

-

4-Formylcinnamic acid (1.0 eq)[1]

-

Methanol (Reagent Grade, excess solvent)

-

Sulfuric Acid (

), conc. (0.5 eq) or Thionyl Chloride (

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 4-Formylcinnamic acid (50 mmol, 8.8 g) and Methanol (150 mL) .

-

Catalyst Addition:

-

Option 1 (Standard): Add

(25 mmol, 1.4 mL) dropwise. -

Option 2 (In-Situ HCl): Cool to 0°C and add

(60 mmol, 4.4 mL) dropwise. This generates anhydrous HCl and consumes early water.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 6–12 hours.

-

Note: At this stage, TLC may show two spots: the ester and the ester-dimethyl acetal.

-

-

Concentration: Cool the mixture and concentrate under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Hydrolytic Workup (Critical):

-

Pour the residue into 100 mL of Ethyl Acetate .

-

Wash the organic layer with 1M HCl (50 mL) . Stir/shake vigorously for 5 minutes. This acidic wash ensures any dimethyl acetal hydrolyzes back to the aldehyde.

-

Wash with Saturated

(to remove unreacted acid) and then Brine .

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to dryness. -

Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate.

Quality Control & Troubleshooting

Analytical Specifications

-

1H NMR (CDCl3, 400 MHz):

- 10.02 (s, 1H, -CHO) — Must be a sharp singlet. If split or absent, acetalization occurred.

- 7.9–7.5 (m, Aromatic + Alkene protons)

- 6.5 (d, 1H, Alkene, J=16Hz typical for trans)

- 3.82 (s, 3H, -OCH3)[1]

-

Melting Point: 86–91 °C. A lower range indicates impurities or mixed acid/ester.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete deprotonation | Ensure |

| Missing Aldehyde Peak (NMR) | Acetal formation (Protocol B) | The workup was too neutral. Re-dissolve product in THF/Water (1:1) with cat. HCl and stir for 1h, then re-extract. |

| Product is an Oil | Residual DMF (Protocol A) | Wash the organic extract with 5% LiCl solution (removes DMF) or dry more thoroughly.[1] |

| Starting Material Remains | Equilibrium limitation (Protocol B) | Add molecular sieves to the reaction or increase catalyst loading.[1] |

References

-

BenchChem. (2025).[2][3] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from

-

National Toxicology Program (NTP). (1992).[4] Methyl 4-formylbenzoate Physical Properties. Chemical Repository Database. Retrieved from

-

Liyana Pathiranage, A., et al. (2018).[5] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.[5] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Methyl 4-formylcinnamate Product Specification. Retrieved from [1][6]

-

Cayman Chemical. (2023).[7] 4-Methoxycinnamic Acid Product Information. Retrieved from

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-formylcinnamate 97 58045-41-3 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for the Use of 4-Formylcinnamic Acid in the Preparation of Pharmaceutical Cocrystals

Introduction: The Strategic Role of Cocrystallization in Modern Drug Development

In the landscape of pharmaceutical sciences, the optimization of an Active Pharmaceutical Ingredient's (API) solid-state properties is a critical determinant of its therapeutic efficacy and manufacturability. Pharmaceutical cocrystals, which are multi-component crystalline solids composed of an API and a benign co-former held together by non-covalent interactions, have emerged as a powerful tool for tuning these properties.[1] Unlike salts, cocrystals do not involve proton transfer, allowing for the modification of a broader range of APIs, including those that are weakly ionizable.[2] The strategic selection of a co-former can lead to significant enhancements in an API's solubility, dissolution rate, bioavailability, stability, and mechanical properties without altering its intrinsic pharmacological activity.[3][4]

This guide focuses on the application of 4-Formylcinnamic acid as a versatile co-former in the preparation of pharmaceutical cocrystals. Its unique molecular structure, featuring a carboxylic acid group, an aromatic ring, and a reactive aldehyde moiety, presents a compelling platform for forming robust supramolecular synthons with a variety of APIs. The carboxylic acid group is a reliable hydrogen bond donor, readily interacting with common functional groups in APIs such as pyridines, amides, and other hydrogen bond acceptors.[5] The extended conjugation and planar nature of the cinnamic acid backbone can facilitate π-π stacking interactions, further stabilizing the resulting cocrystal lattice. The presence of the formyl group offers an additional site for hydrogen bonding and introduces a degree of polarity that can be exploited to modulate the physicochemical properties of the cocrystal.

These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for utilizing 4-formylcinnamic acid in the rational design and preparation of pharmaceutical cocrystals. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Formylcinnamic Acid

A thorough understanding of the co-former's properties is fundamental to predicting its behavior in cocrystallization.

| Property | Value | Source |

| Chemical Formula | C₁₀H₈O₃ | [6] |

| Molecular Weight | 176.17 g/mol | [6] |

| Appearance | Predominantly trans, crystalline solid | [7] |

| CAS Number | 23359-08-2 | [6] |

| Key Functional Groups | Carboxylic acid, Aldehyde, Aromatic ring, Alkene | [6] |

Co-former Selection Rationale: The Supramolecular Synthon Approach

The predictability of cocrystal formation is largely based on the concept of supramolecular synthons, which are robust and recurring hydrogen-bonding motifs.[8] When considering 4-formylcinnamic acid as a co-former, the primary synthons anticipated are with APIs containing complementary functional groups.

-

Carboxylic Acid-Pyridine Heterosynthon: This is one of the most reliable synthons in crystal engineering. The carboxylic acid of 4-formylcinnamic acid can form a strong O-H···N hydrogen bond with the nitrogen atom of a pyridine ring present in an API.

-

Carboxylic Acid-Amide Heterosynthon: The carboxylic acid can interact with the amide group of an API through an O-H···O=C hydrogen bond. This interaction is prevalent in many pharmaceutical cocrystals.

-

Carboxylic Acid Dimer Homosynthon: Carboxylic acids have a strong tendency to form dimers through a pair of O-H···O=C hydrogen bonds. While this can lead to the crystallization of the co-former itself, it can also be a competing interaction during cocrystallization.

The presence of the aldehyde group on 4-formylcinnamic acid can also participate in weaker C-H···O interactions, further directing the crystal packing.

Caption: Experimental workflow for cocrystal screening and synthesis.

Characterization of 4-Formylcinnamic Acid Cocrystals

A multi-technique approach is essential for the unambiguous characterization of a new cocrystal.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying new crystalline phases. [9]A cocrystal will exhibit a unique diffraction pattern that is different from the patterns of the API and 4-formylcinnamic acid, as well as their simple physical mixture.

Protocol:

-

Gently grind a small sample of the material to ensure a random orientation of the crystallites.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction data over a suitable 2θ range (e.g., 2-40°) using a laboratory X-ray diffractometer with Cu Kα radiation.

-

Compare the resulting diffractogram with those of the pure API, 4-formylcinnamic acid, and their physical mixture. New peaks and the absence of peaks corresponding to the starting materials are indicative of cocrystal formation. [10]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the cocrystal, such as its melting point and thermal stability. [11] DSC Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

A single, sharp endotherm corresponding to the melting of the cocrystal, at a temperature different from the melting points of the individual components, confirms the formation of a new crystalline phase. [4]The melting point of a cocrystal is often between those of the API and the co-former. [12] TGA Protocol:

-

Weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the weight loss as a function of temperature.

-

TGA can be used to determine if the cocrystal is a solvate or hydrate and to assess its thermal stability.

Spectroscopic Analysis: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the intermolecular interactions in a cocrystal.

FTIR Protocol:

-

Prepare a sample by either the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.

-

Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Look for shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding. For example, in a carboxylic acid-pyridine cocrystal, a shift in the C=O stretching vibration of the carboxylic acid and changes in the ring vibrations of the pyridine are expected. [12]A neutral O-H···N hydrogen bond often results in broad stretches around 2450 and 1950 cm⁻¹. [12] Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for in-situ monitoring of cocrystal formation during grinding or solution crystallization. [13]

Hypothetical Case Study: Cocrystal of a Fictional API (API-X) with 4-Formylcinnamic Acid

To illustrate the potential benefits, consider a hypothetical poorly soluble API, "API-X," which contains a pyridine functional group.

| Property | API-X (Original Form) | API-X / 4-Formylcinnamic Acid Cocrystal |

| Melting Point | 220 °C | 185 °C |

| Aqueous Solubility | 0.05 mg/mL | 0.5 mg/mL |

| Dissolution Rate | Slow | Significantly Faster |

| Stability | Prone to hydration | Stable at 40°C/75% RH for 3 months |

The formation of the API-X / 4-formylcinnamic acid cocrystal via the robust carboxylic acid-pyridine heterosynthon disrupts the stable crystal lattice of the original API, leading to a lower melting point and a significant increase in aqueous solubility and dissolution rate. This, in turn, could lead to improved bioavailability.

Regulatory Considerations

From a regulatory perspective, pharmaceutical cocrystals are viewed by agencies like the U.S. Food and Drug Administration (FDA) as being similar to polymorphs of the API, rather than new APIs, provided the co-former is generally recognized as safe (GRAS) or has been previously approved for use in pharmaceuticals. [12]This streamlined regulatory pathway makes cocrystals an attractive option for drug development.

Conclusion

4-Formylcinnamic acid is a promising and versatile co-former for the preparation of pharmaceutical cocrystals. Its ability to form robust supramolecular synthons with a wide range of APIs, coupled with the potential for fine-tuning physicochemical properties, makes it a valuable tool in the solid-state chemist's arsenal. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore the potential of 4-formylcinnamic acid in enhancing the properties of challenging APIs.

References

- Alhalaweh, A., George, S., Basavoju, S., Childs, S. L., Rizvi, S. A. A., & Velaga, S. P. (2012). Pharmaceutical cocrystals of nitrofurantoin: screening, characterization and crystal structure analysis. CrystEngComm, 14(15), 5078-5088.

- Bhatt, P. M., Azim, Y., Thakur, T. S., & Desiraju, G. R. (2011). Cocrystals of the anti-HIV drugs lamivudine and zidovudine. Crystal Growth & Design, 11(7), 2735-2746.

- Boksa, K., Otte, A., & Pinal, R. (2014). Matrix-assisted cocrystallization (MAC): simultaneous production and formulation of pharmaceutical cocrystals by hot-melt extrusion. Journal of pharmaceutical sciences, 103(9), 2904-2910.

- Rodrigues, M., Baptista, B., Lopes, J. A., & Sarraguça, M. (2018). Optical spectroscopic analysis of pharmaceutical co-crystals. Applied Spectroscopy Reviews, 53(8), 643-671.

- Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.

- Deng, J., Li, Y., Lu, T., & Chen, J. (2020). Cocrystals of penciclovir with hydroxybenzoic acids: synthesis, crystal structures, and physicochemical evaluation. Crystal Growth & Design, 20(6), 4108-4119.

- Hiendrawan, S., Veriansyah, B., & Tjandrawinata, R. R. (2018). Solid-state properties and solubility studies of novel pharmaceutical cocrystal of itraconazole. International Journal of Applied Pharmaceutics, 10(5), 97-104.

- Remenar, J. F., Morissette, S. L., Peterson, M. L., Moulton, B., MacPhee, J. M., Guzmán, H. R., & Almarsson, Ö. (2003). Crystal engineering of novel cocrystals of a triazole drug with 1, 4-dicarboxylic acids. Journal of the American Chemical Society, 125(28), 8456-8457.

- Schultheiss, N., & Newman, A. (2009). Pharmaceutical cocrystals and their physicochemical properties. Crystal growth & design, 9(6), 2950-2967.

- Shayanfar, A., Asadpour-Zeynali, K., & Jouyban, A. (2013). Solubility and dissolution rate of a carbamazepine–cinnamic acid cocrystal. Journal of Molecular Liquids, 187, 171-176.

- Tothadi, S., & Desiraju, G. R. (2013). A design strategy for ternary cocrystals. Crystal Growth & Design, 13(8), 3442-3453.

- Thakuria, R., Delori, A., Jones, W., Lipert, M. P., Roy, L., & Rodríguez-Hornedo, N. (2013). Pharmaceutical cocrystals and poorly soluble drugs. International journal of pharmaceutics, 453(1), 101-125.

- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Regulatory Classification of Pharmaceutical Co-Crystals: Guidance for Industry.

- Vioglio, S. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews, 117, 86-110.

- Weyna, D. R., Shattock, T., & Zaworotko, M. J. (2009). The role of cocrystals in pharmaceutical science. Drug discovery today, 14(17-18), 834-838.

- Pindelska, E., Sokal, A., & Kolodziejski, W. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 111-146.

- Karki, S., Friščić, T., & Jones, W. (2007). Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding. Molecular pharmaceutics, 4(3), 347-354.

- Kumar, S., & Nanda, A. (2017). Pharmaceutical cocrystals: an overview. Indian journal of pharmaceutical sciences, 79(6), 858-871.

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.

- Padrela, L., Rodrigues, M. A., Velaga, S. P., Matos, H. A., & de Azevedo, E. G. (2009). Screening for pharmaceutical cocrystals using the supercritical fluid enhanced atomization process. The Journal of Supercritical Fluids, 53(1-3), 156-164.

- Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of cocrystal formation via grinding. Crystal Growth & Design, 9(3), 1621-1637.

- Sari, Y. W., Setyawan, D., & Siswandono, S. (2019). Preparation and Physicochemical Characterizations of p-Methoxycinnamic acid–Succinic Acid Cocrystal by Solvent Evaporation. Journal of Pharmaceutical Sciences and Community, 16(2), 64-71.

Sources

- 1. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-ホルミル桂皮酸 (主成分trans体) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Formylcinnamic acid, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]

- 8. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oamjms.eu [oamjms.eu]

- 11. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 4-Formylcinnamic Acid Synthesis

Welcome to our dedicated technical support center for the synthesis of 4-Formylcinnamic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and our extensive laboratory experience.

Introduction to 4-Formylcinnamic Acid Synthesis

4-Formylcinnamic acid is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, incorporating both a carboxylic acid and an aldehyde group, offers a versatile platform for diverse chemical modifications. The successful synthesis of this compound with high yield and purity is crucial for downstream applications. This guide will explore common synthetic routes and provide solutions to challenges that may arise during your experiments.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that you may encounter during the synthesis of 4-Formylcinnamic acid. We delve into the root causes of these problems and offer practical, step-by-step solutions.

Issue 1: Low Yield in Palladium-Catalyzed Heck Coupling

Question: I am attempting to synthesize 4-Formylcinnamic acid via a Heck coupling of 4-bromobenzaldehyde with acrylic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Heck reaction are a frequent challenge.[1] The efficiency of this palladium-catalyzed C-C bond formation is highly dependent on several factors.[1] Let's break down the potential culprits and optimization strategies.

Causality and Solutions:

-

Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

-

Solution: Ensure you are using a high-purity palladium source (e.g., Pd(OAc)₂ or Pd/C). Consider using a phosphine ligand, such as triphenylphosphine (PPh₃), to stabilize the catalyst and enhance its reactivity. The ligand-to-palladium ratio is critical and may require optimization.

-

-

Base Selection and Stoichiometry: The base is crucial for regenerating the active Pd(0) catalyst.[1] An inappropriate base or incorrect amount can stall the catalytic cycle.

-

Solution: Triethylamine (NEt₃) is a common choice, but other organic or inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective.[2] Ensure the base is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents).

-

-

Solvent Effects: The reaction solvent plays a significant role in solubility and reaction kinetics.

-

Solution: While polar aprotic solvents like DMF or acetonitrile are common, aqueous conditions can sometimes be surprisingly effective and offer a "greener" alternative.[2] Ensure your solvent is dry, as water can interfere with some catalyst systems.

-

-

Reaction Temperature and Time: The Heck reaction is sensitive to temperature.

-

Solution: The optimal temperature is typically between 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.

-

Optimization Workflow for Heck Coupling:

Caption: Workflow for troubleshooting low yields in the Heck coupling synthesis of 4-Formylcinnamic acid.

Issue 2: Formation of Polymeric Byproducts in Perkin Condensation

Question: I am using the Perkin condensation of 4-formylbenzaldehyde and acetic anhydride, but I am observing the formation of a significant amount of a tar-like, resinous byproduct. What is causing this and how can I minimize it?

Answer:

The formation of resinous byproducts is a known issue in the Perkin reaction, especially when high temperatures are applied for extended periods.[3] These are often polymeric materials resulting from side reactions.

Causality and Solutions:

-